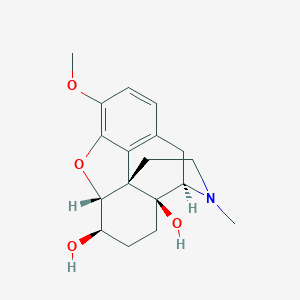
6β-羟基羟考酮
科学研究应用
6β-Oxycodol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties of opioids.
Biology: Researchers study its effects on biological systems to understand opioid metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for oxycodone use.
作用机制
Target of Action
6beta-Oxycodol, also known as Unii-48X8F46AR7 or UNII-48X8F46AR7, is structurally categorized as an opioid . Opioids primarily target the opioid receptors in the nervous system. These receptors play a crucial role in pain perception and relief.
Mode of Action
6beta-Oxycodol and its active metabolites, noroxycodone, oxymorphone, and noroxymorphone, are opioid agonists . These compounds passively diffuse and interact with opioid receptors. Under conditions of inflammation or hyperalgesia, opioid receptors in various organs are upregulated and transported to nerve terminals .
Biochemical Pathways
The primary metabolic pathway of 6beta-Oxycodol involves cytochrome P450 (CYP) 3A-mediated N-demethylation to noroxycodone, accounting for 45% of the dose, whereas CYP2D6-mediated O-demethylation to oxymorphone and noroxymorphone accounts for 19% of the dose . Less than 10% of 6beta-Oxycodol is reduced to α- and β-oxycodol by 6-ketoreduction .
Pharmacokinetics
The pharmacokinetics of 6beta-Oxycodol involves absorption, distribution, metabolism, and excretion (ADME). Oxycodone is 38–45% protein-bound, mainly to albumin, and oxycodone and its metabolites are excreted primarily via the kidney: oxycodone 9–11%, noroxycodone 23%, oxymorphone 10%, noroxymorphone 14%, reduced metabolites ≤18% . Interactions with cytochrome P450 (CYP) 3A inhibitors and inducers with/without CYP2D6 inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of 6beta-Oxycodol .
生化分析
Biochemical Properties
6beta-Oxycodol plays a crucial role in biochemical reactions as a metabolite of oxycodone. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in the metabolism of oxycodone to 6beta-Oxycodol . These interactions are essential for the biotransformation of oxycodone and influence its pharmacokinetic and pharmacodynamic properties. Additionally, 6beta-Oxycodol may interact with opioid receptors, contributing to its analgesic effects.
Cellular Effects
6beta-Oxycodol influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6beta-Oxycodol can activate opioid receptors on neuronal cells, leading to changes in neurotransmitter release and neuronal excitability . This activation can result in analgesic effects and alterations in pain perception. Furthermore, 6beta-Oxycodol may impact gene expression by influencing transcription factors and other regulatory proteins involved in opioid receptor signaling pathways.
Molecular Mechanism
The molecular mechanism of 6beta-Oxycodol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 6beta-Oxycodol binds to opioid receptors, particularly the mu-opioid receptor, which is a G-protein-coupled receptor . This binding leads to the activation of intracellular signaling cascades, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and activation of potassium channels. These molecular events result in hyperpolarization of neurons and decreased neurotransmitter release, contributing to the analgesic effects of 6beta-Oxycodol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6beta-Oxycodol can change over time. The stability and degradation of 6beta-Oxycodol are critical factors that influence its long-term effects on cellular function. Studies have shown that 6beta-Oxycodol is relatively stable under controlled conditions, but it may undergo degradation over extended periods . Long-term exposure to 6beta-Oxycodol in in vitro or in vivo studies can lead to adaptive changes in cellular function, including receptor desensitization and downregulation, which may affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of 6beta-Oxycodol vary with different dosages in animal models. At low doses, 6beta-Oxycodol exhibits analgesic effects by activating opioid receptors and modulating pain pathways . At higher doses, it may produce toxic or adverse effects, including respiratory depression, sedation, and potential neurotoxicity. Threshold effects have been observed, where the analgesic effects plateau at certain dosages, and further increases in dosage do not enhance the analgesic response but may increase the risk of adverse effects.
Metabolic Pathways
6beta-Oxycodol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The principal metabolic pathway involves the N-demethylation of oxycodone to form 6beta-Oxycodol . This pathway is catalyzed by CYP3A4 and CYP2D6 enzymes. Additionally, 6beta-Oxycodol can undergo further metabolism to form other metabolites, which may also contribute to its pharmacological effects. The involvement of these metabolic pathways influences the overall pharmacokinetics and pharmacodynamics of 6beta-Oxycodol.
Transport and Distribution
The transport and distribution of 6beta-Oxycodol within cells and tissues are influenced by various transporters and binding proteins. 6beta-Oxycodol can cross cell membranes and distribute into different tissues, including the brain, liver, and kidneys . Transporters such as P-glycoprotein may play a role in the efflux of 6beta-Oxycodol from cells, affecting its intracellular concentrations and overall bioavailability. The distribution of 6beta-Oxycodol within tissues can impact its pharmacological effects and potential toxicity.
Subcellular Localization
The subcellular localization of 6beta-Oxycodol is essential for its activity and function. 6beta-Oxycodol can localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 6beta-Oxycodol to these compartments, where it can interact with its target receptors and other biomolecules. The subcellular localization of 6beta-Oxycodol can influence its efficacy, potency, and potential side effects.
准备方法
The synthesis of 6β-Oxycodol involves several steps, typically starting from oxycodone. The synthetic route includes the reduction of oxycodone to dihydroxycodeine, followed by selective oxidation to form 6β-Oxycodol . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of specific catalysts.
化学反应分析
6β-Oxycodol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
6β-Oxycodol can be compared with other similar compounds such as:
Oxycodone: The parent compound from which 6β-Oxycodol is derived.
Hydrocodone: Another opioid with similar analgesic properties.
Morphine: A well-known opioid used for pain management.
The uniqueness of 6β-Oxycodol lies in its specific metabolic pathway and its potential use as a biomarker for oxycodone metabolism .
属性
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13-,16+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTAJTFGGUDLRH-MYDSHOOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344990 | |
| Record name | 6beta-Oxycodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61949-73-3 | |
| Record name | 6beta-Oxycodol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Oxycodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-OXYCODOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48X8F46AR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
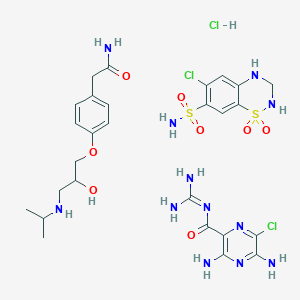
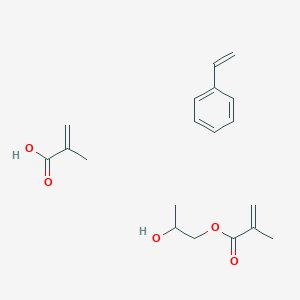


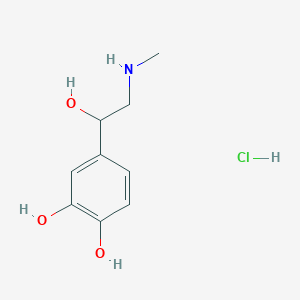
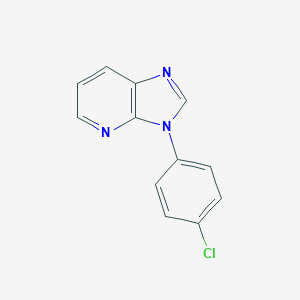
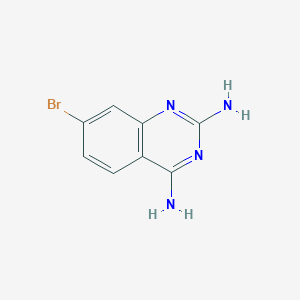
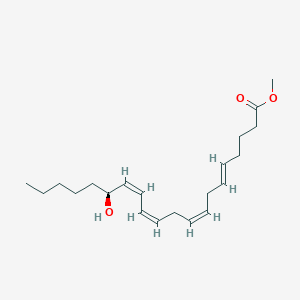
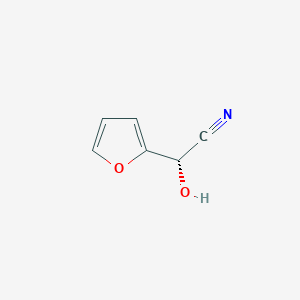
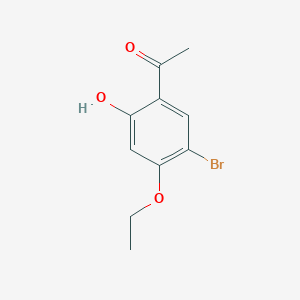
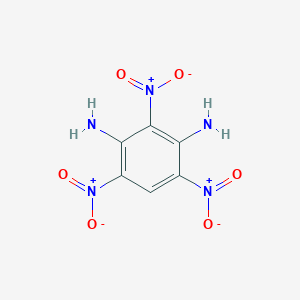
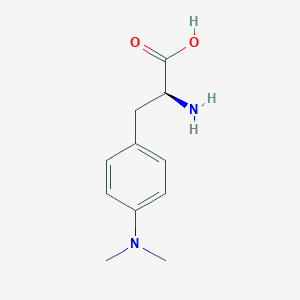
![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)
